Tavapadon - 1643489-24-0

Tavapadon

Catalog Number: EVT-283517
CAS Number: 1643489-24-0
Molecular Formula: C19H16F3N3O3
Molecular Weight: 391.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tavapadon is a novel, orally-active, selective dopamine D1/D5 receptor partial agonist. [, ] It is being investigated for its potential therapeutic benefits in managing the motor symptoms of Parkinson's disease (PD). [, ] Tavapadon demonstrates a high affinity for D1 and D5 receptors, showing a preference for these receptor subtypes over D2 and D3 receptors. [] This selectivity is noteworthy because it potentially mitigates the risk of adverse effects often associated with strong D2/D3 receptor stimulation, such as motor complications and impulse control disorders. []

Dihydrexidine

Compound Description: Dihydrexidine is a full dopamine D1 receptor agonist belonging to the benzazepine chemical class. It exhibits high selectivity for D1 receptors over D2 receptors. []

Methyl-dihydrexidine

Compound Description: Similar to dihydrexidine, methyl-dihydrexidine is a full agonist at the D1 dopamine receptor. It also belongs to the benzazepine class and exhibits high selectivity for D1 receptors. []

Relevance: Methyl-dihydrexidine is another widely used research tool for studying D1 receptor function. Its inclusion in studies alongside tavapadon helps researchers understand the comparative pharmacology of these compounds and their differential effects on D1 receptor signaling. []

Doxanthrine

Compound Description: Doxanthrine is a tetracyclic compound that acts as a full dopamine D1 receptor agonist. []

Relevance: Doxanthrine is often used alongside dihydrexidine and methyl-dihydrexidine in D1 receptor research. Comparing its activity to tavapadon allows for a more comprehensive understanding of how different chemical classes and pharmacological profiles influence D1 receptor signaling. []

PF-8294

Compound Description: PF-8294 is a non-catechol compound that displays partial agonism at the D1 receptor coupled to the Gαolf protein, while acting as a full agonist when the D1 receptor is coupled to Gαs. []

Relevance: PF-8294, unlike tavapadon, shows a preference for Gαs signaling over Gαolf, highlighting the potential for developing D1 receptor agonists with selective G protein signaling profiles. This selectivity could lead to more targeted therapeutic effects with potentially fewer side effects. []

PF-6142

Compound Description: Similar to PF-8294, PF-6142 is a non-catechol compound that exhibits biased agonism at the D1 receptor, acting as a partial agonist at Gαolf and a full agonist at Gαs. []

Relevance: PF-6142 further supports the feasibility of designing D1 receptor agonists with biased signaling properties. Comparing its pharmacological profile to that of tavapadon can help researchers identify structural determinants for biased agonism and develop compounds with enhanced therapeutic benefits. []

Levodopa

Compound Description: Levodopa is a dopamine precursor that serves as the gold standard treatment for Parkinson's disease (PD). [, ]

Relevance: While not structurally related to tavapadon, levodopa is a crucial point of reference when evaluating the therapeutic potential of novel PD treatments. Tavapadon, as a potential alternative or adjunct therapy to levodopa, aims to address limitations associated with levodopa therapy, such as motor fluctuations and side effects. [, ]

Dopamine Agonists (General)

Compound Description: Dopamine agonists are a class of drugs that mimic the effects of dopamine in the brain. They are commonly used in PD treatment, often prescribed in early-stage disease to potentially delay the need for levodopa and its associated complications. []

Relevance: Tavapadon, being a D1/D5-selective partial dopamine agonist, belongs to this broader category. Comparing its properties and efficacy to other dopamine agonists used in PD, helps determine its place within existing treatment options and potential advantages over current therapies. []

Overview

Tavapadon is a novel compound classified as a selective partial agonist for dopamine D1 and D5 receptors. It is being investigated primarily for its potential therapeutic effects in treating Parkinson's disease, particularly in improving motor symptoms while minimizing the adverse effects commonly associated with traditional dopamine agonists that target D2 and D3 receptors. The compound is currently undergoing clinical trials to establish its efficacy and safety profile.

Source and Classification

Tavapadon was developed by Cerevel Therapeutics and is recognized as a first-in-class medication in the context of Parkinson's disease treatment. Its classification as a dopamine receptor agonist places it within the broader category of medications that modulate dopaminergic activity in the brain, which is crucial for managing symptoms of Parkinson's disease.

Synthesis Analysis

The synthesis of Tavapadon involves several key steps, primarily utilizing methods such as the Suzuki-Miyaura coupling reaction. This technique allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, which are essential for constructing the compound's complex molecular structure. The synthesis process is characterized by:

  • Starting Materials: Aryl halides and boronic acids are used as precursors.
  • Reaction Conditions: Typically conducted under palladium catalysis, with specific conditions tailored to optimize yield and purity.
  • Final Steps: The final product is purified through crystallization or chromatography to ensure high-quality formulation suitable for clinical trials .
Molecular Structure Analysis

Tavapadon has a complex molecular structure that can be described by its molecular formula and specific functional groups. Key features include:

  • Molecular Formula: C18_{18}H20_{20}F3_3N3_3O
  • Structure: The compound features a central phenyl ring with various substituents that enhance its binding affinity to dopamine receptors.
  • Data: Its three-dimensional conformation has been elucidated through techniques such as cryo-electron microscopy, revealing interactions with specific residues in the dopamine receptor that are critical for its agonistic activity .
Chemical Reactions Analysis

Tavapadon undergoes several chemical reactions that are pivotal for its mechanism of action:

  • Binding Interactions: It binds to the orthosteric binding pocket of dopamine receptors, where it stabilizes different conformations of the receptor necessary for downstream signaling.
  • Agonistic Activity: Tavapadon exhibits biased agonism, preferentially activating certain signaling pathways (e.g., G protein signaling vs. β-arrestin recruitment), which is crucial for its therapeutic profile .
Mechanism of Action

The mechanism by which Tavapadon exerts its effects involves:

  • Dopamine Receptor Activation: By selectively activating D1 and D5 receptors, Tavapadon enhances dopaminergic signaling pathways that are often deficient in Parkinson's disease.
  • Biased Agonism: This property allows Tavapadon to preferentially activate pathways associated with beneficial effects (like motor function improvement) while minimizing unwanted side effects typically seen with non-selective dopamine agonists .
Physical and Chemical Properties Analysis

Tavapadon possesses distinct physical and chemical properties that influence its pharmacokinetics:

  • Solubility: It exhibits moderate solubility in aqueous solutions, which is critical for oral bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for therapeutic use.
  • Melting Point: Specific melting point data are essential for characterizing the solid-state properties of Tavapadon, influencing formulation strategies .
Applications

Tavapadon is primarily being developed for:

  • Parkinson's Disease Treatment: As a selective D1/D5 receptor partial agonist, it aims to improve motor symptoms in patients with early-stage Parkinson's disease while reducing the risk of side effects associated with traditional treatments.
  • Clinical Trials: Ongoing Phase 3 trials are assessing its efficacy and safety compared to existing therapies, potentially establishing it as a new treatment option in the management of Parkinson's disease .

Properties

CAS Number

1643489-24-0

Product Name

Tavapadon

IUPAC Name

1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione

Molecular Formula

C19H16F3N3O3

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27)

InChI Key

AKQXQLUNFKDZBN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C

Solubility

Soluble in DMSO

Synonyms

Tavapadon

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.